molecular formula C26H30ClNO B15136500 Tamoxifen-d3 (hydrochloride)

Tamoxifen-d3 (hydrochloride)

Cat. No.: B15136500
M. Wt: 411.0 g/mol
InChI Key: FTDBIGNROSSDTJ-AIAJTZNMSA-N
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Description

Tamoxifen-d3 (hydrochloride) is a deuterated form of tamoxifen, a selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from deuterated benzene. The key steps involve:

Industrial Production Methods

Industrial production of tamoxifen-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tamoxifen-d3 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of tamoxifen-d3 (hydrochloride), which are used for further research and analysis .

Scientific Research Applications

Tamoxifen-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Tamoxifen-d3 (hydrochloride) exerts its effects by competitively inhibiting estrogen binding to its receptor. This inhibition leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes limit the availability of estrogen, thereby reducing the growth and proliferation of estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The non-deuterated form, widely used in breast cancer treatment.

    Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.

    Toremifene: Similar to tamoxifen, used in the treatment of metastatic breast cancer.

Uniqueness

Tamoxifen-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed behavior of tamoxifen in biological systems .

Properties

Molecular Formula

C26H30ClNO

Molecular Weight

411.0 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;/i2D3;

InChI Key

FTDBIGNROSSDTJ-AIAJTZNMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl

Origin of Product

United States

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